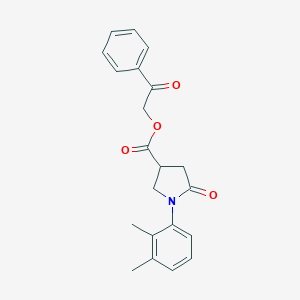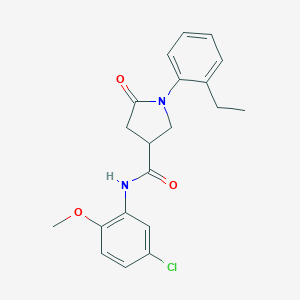
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CEP-26401, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxylate derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway.
Biochemical and Physiological Effects:
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of beta-amyloid aggregation, and protection of dopaminergic neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its high potency and selectivity for its target molecules. This makes it an ideal compound for use in various lab experiments. However, one of the limitations of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. These include the optimization of its chemical structure to improve its solubility and pharmacokinetic properties, the evaluation of its efficacy in various animal models of disease, and the identification of its molecular targets and downstream signaling pathways. Additionally, the use of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves a multistep process that starts with the reaction of 2,3-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-oxo-2-phenylethyl acetoacetate. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a catalyst to form 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the aggregation of beta-amyloid peptide, which is a hallmark of the disease. In Parkinson's disease, 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
Nombre del producto |
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
phenacyl 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-7-6-10-18(15(14)2)22-12-17(11-20(22)24)21(25)26-13-19(23)16-8-4-3-5-9-16/h3-10,17H,11-13H2,1-2H3 |
Clave InChI |
YRKBIIMWQGAYGX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)



